molecular formula C10H11ClF2O B8031282 1-Butoxy-5-chloro-2,4-difluorobenzene

1-Butoxy-5-chloro-2,4-difluorobenzene

Cat. No.: B8031282
M. Wt: 220.64 g/mol
InChI Key: OCKIZWHCGHPIQG-UHFFFAOYSA-N
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Description

1-Butoxy-5-chloro-2,4-difluorobenzene is a substituted benzene derivative of interest in synthetic and industrial chemistry. This compound features chloro and difluoro substituents, which are common in the synthesis of complex molecules. Compounds with this substitution pattern are frequently employed as key intermediates in the preparation of agrochemicals and pharmaceuticals. Fluoroarenes, such as this compound, are valuable precursors in chemical synthesis. The fluorine atoms and other halogens on the aromatic ring make it a suitable substrate for further functionalization. A prominent application of such derivatives is their use in nucleophilic aromatic substitution reactions. For instance, research has demonstrated that chlorinated fluoroarenes can be converted to methoxylated arenes via reaction with sodium methoxide, providing good to excellent yields of the desired products . These methoxylated intermediates are crucial in the synthesis of metabolites for environmental contaminants like polychlorinated biphenyls (PCBs) . Furthermore, difluorobenzene derivatives serve as core structures in studying reaction mechanisms, including epoxidation and Cope rearrangements . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this compound with appropriate safety precautions. It has hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

1-butoxy-5-chloro-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2O/c1-2-3-4-14-10-5-7(11)8(12)6-9(10)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIZWHCGHPIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Bromo-5-chloro-2,4-difluorobenzene

The foundational intermediate for 1-butoxy-5-chloro-2,4-difluorobenzene is 1-bromo-5-chloro-2,4-difluorobenzene. Its preparation involves:

  • Halogen-metal exchange : Treatment of 1-bromo-2,4-difluorobenzene with LDA at -65°C generates a lithiated species at position 5 (meta to bromine and fluorines).

  • Electrophilic chlorination : Quenching the lithiated intermediate with hexachloroacetone introduces chlorine at position 5, yielding 1-bromo-5-chloro-2,4-difluorobenzene.

Key conditions :

  • Temperature: -65°C to prevent side reactions.

  • Solvent: Tetrahydrofuran (THF) for optimal base reactivity.

  • Electrophile: Hexachloroacetone provides a controlled chlorine source.

Challenges in Regioselectivity

The butoxy group’s ortho/para-directing nature complicates chlorination at position 5 (meta to the eventual ether group). To circumvent this, chlorination must precede etherification. This sequence ensures chlorine occupies the meta position relative to the future butoxy group, avoiding competing directing effects.

Palladium-Catalyzed Coupling for Butoxy Group Introduction

Replacing the bromine atom in 1-bromo-5-chloro-2,4-difluorobenzene with a butoxy group requires transition metal catalysis. The Ullmann condensation and Buchwald-Hartwig amination protocols, adapted for oxygen nucleophiles, offer viable pathways.

Ullmann-Type Ether Synthesis

Copper-mediated coupling reactions enable aryl halide substitution with alkoxide nucleophiles. For 1-bromo-5-chloro-2,4-difluorobenzene:

  • Reagents : Butanol, copper(I) iodide, and a base (e.g., cesium carbonate).

  • Conditions : Heating at 110–120°C in dimethylformamide (DMF) for 12–24 hours.

Representative reaction :

1-Bromo-5-chloro-2,4-difluorobenzene+ButanolCuI, Cs2CO3,DMFThis compound\text{1-Bromo-5-chloro-2,4-difluorobenzene} + \text{Butanol} \xrightarrow{\text{CuI, Cs}2\text{CO}3, \text{DMF}} \text{this compound}

Buchwald-Hartwig Etherification

Palladium catalysts enhance reaction efficiency and selectivity. A modified protocol using Pd(OAc)₂ and Xantphos as a ligand achieves higher yields under milder conditions:

  • Temperature : 80–90°C.

  • Solvent : Toluene or dioxane.

  • Base : Potassium tert-butoxide.

Advantages :

  • Reduced reaction time (6–8 hours).

  • Improved functional group tolerance.

Alternative Pathways: Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies exploit coordinating groups to direct substituent placement. While less common for ether synthesis, this approach can bypass sequential halogenation steps.

Lithiation of Fluorinated Intermediates

Starting with 1-chloro-2,4-difluorobenzene:

  • Lithiation : LDA deprotonates position 5, adjacent to fluorine atoms.

  • Butoxy introduction : Trapping the lithiated species with butyl triflate forms the ether bond.

Limitations :

  • Requires stringent temperature control (-78°C).

  • Competing side reactions at fluorine-activated positions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ConditionsAdvantages
Halogen-Metal ExchangeLithiation, Cl introduction, Coupling60–70Low temperature, THFHigh regioselectivity
Ullmann CouplingCu-mediated etherification50–65110–120°C, DMFSimplicity, scalability
Buchwald-HartwigPd-catalyzed coupling70–8080–90°C, tolueneFaster, higher yields
Directed MetalationDoM, butyl triflate quenching40–55-78°C, anhydrous conditionsAvoids halogen intermediates

Fluorination Techniques for Precursor Synthesis

The difluorinated backbone of this compound often originates from intermediates like 1-bromo-2,4-difluorobenzene. Source details xenon difluoride (XeF₂)-mediated fluorination, while Source employs hydrofluoric acid (HF) under diazotization conditions.

XeF₂/BF₃·Et₂O Fluorination

  • Substrate : 1-chloro-2,4-dichlorobenzene.

  • Reagents : XeF₂, BF₃·Et₂O in pentafluorobutane.

  • Outcome : Selective fluorination at positions 2 and 4.

Diazotization-Fluorination

  • Substrate : 2,4-dichloroaniline.

  • Reagents : HF, NaNO₂.

  • Outcome : Generates 1-chloro-3,4-difluorobenzene, adaptable for further substitution .

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-5-chloro-2,4-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the benzene ring or substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium butoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include reduced benzene derivatives with modified substituents.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds :
    • This compound serves as an intermediate in the synthesis of various biologically active molecules. Its fluorinated structure can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability.
    • Case studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a target for drug development .
  • Fluorinated Drug Candidates :
    • Fluorinated compounds often demonstrate improved interactions with biological targets. Research indicates that substituting hydrogen with fluorine can significantly alter the binding affinity of drug candidates .
    • For instance, studies involving related fluorinated compounds have shown that they can effectively inhibit specific enzymes involved in disease pathways, suggesting a similar potential for 1-butoxy-5-chloro-2,4-difluorobenzene .

Agrochemical Applications

  • Pesticide Development :
    • The compound's structure is conducive to the design of new pesticides with enhanced efficacy and reduced environmental impact. Fluorinated agrochemicals have been reported to exhibit improved stability and activity against pests compared to their non-fluorinated counterparts .
    • Research has indicated that derivatives of similar structures can act as effective insecticides or herbicides, paving the way for exploring this compound in agrochemical formulations .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of this compound make it a candidate for developing advanced materials such as polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance resistance to solvents and improve thermal stability.
    • Studies have explored the use of fluorinated compounds in creating high-performance coatings that require durability and chemical resistance .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

Synthesis MethodDescription
Direct Arylation Utilizes palladium-catalyzed reactions to introduce aryl groups onto the benzene ring efficiently .
Halogenation Reactions Involves introducing chlorine and fluorine via electrophilic aromatic substitution techniques .
Functional Group Transformations Allows for the modification of existing functional groups to achieve desired reactivity profiles .

Mechanism of Action

The mechanism of action of 1-butoxy-5-chloro-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding or hydrophobic interactions, while the chloro and difluoro groups can engage in halogen bonding or dipole-dipole interactions. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

1,5-Dichloro-2,4-difluorobenzene (CAS 2253-30-7)

  • Structure : Positions 1 and 5: Cl; positions 2 and 4: F.
  • Properties : Lacks the butoxy group, reducing steric bulk. The dual Cl substituents increase electrophilicity, making it reactive in cross-coupling reactions.
  • Applications : A key intermediate in synthesizing fluorinated polymers and pharmaceuticals. Its reactivity is leveraged in Suzuki-Miyaura couplings, as seen in the synthesis of photochromic diarylethenes .
  • Key Difference: Absence of alkoxy group limits solubility in non-polar solvents compared to the target compound .

4-Chloro-1-ethoxy-2-fluorobenzene (CAS 289039-40-3)

  • Structure : Position 1: Ethoxy; position 4: Cl; position 2: F.
  • Properties : The shorter ethoxy chain reduces lipophilicity (logP ~2.1) compared to the butoxy analog (estimated logP ~3.5). Ethoxy groups are less sterically hindering, facilitating electrophilic substitution.
  • Applications : Used in pesticide synthesis due to balanced solubility and reactivity.
  • Key Difference : Ethoxy group offers faster metabolic degradation in biological systems compared to butoxy .

1-Chloro-2,4-difluorobenzene (CAS 1435-44-5)

  • Structure : Positions 1: Cl; positions 2 and 4: F.
  • Higher volatility (bp ~140°C) and lower molecular weight (148.54 g/mol) compared to the target compound.
  • Applications : Intermediate in pharmaceutical synthesis, e.g., fluorinated benzimidazoles .
  • Key Difference: Limited steric hindrance allows for easier functionalization but reduces thermal stability in material science applications .

DCzIPN (1,5-Dibromo-2,4-difluorobenzene Derivative)

  • Structure : Derived from 1,5-dibromo-2,4-difluorobenzene, modified with carbazole groups.
  • Properties : Exhibits thermally activated delayed fluorescence (TADF) with a singlet-triplet energy gap of 0.05 eV. Used in blue OLED emitters.
  • Comparison: The target compound’s chloro and butoxy groups could similarly influence charge transport properties but may reduce quantum yield due to increased non-radiative decay .

Physicochemical Properties (Inferred)

Property 1-Butoxy-5-chloro-2,4-difluorobenzene 1,5-Dichloro-2,4-difluorobenzene 4-Chloro-1-ethoxy-2-fluorobenzene
Molecular Weight (g/mol) ~222.6 183.0 174.6
Boiling Point (°C) ~250–270 (estimated) 180–190 190–210
logP ~3.5 2.8 2.1
Key Reactivity SNAr at Cl position Cross-coupling at Cl positions Electrophilic substitution

Q & A

Q. What are the recommended safety protocols for handling 1-Butoxy-5-chloro-2,4-difluorobenzene in laboratory settings?

  • Methodological Answer : When handling halogenated aromatic compounds like this compound, adhere to:
  • Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits .
  • Emergency Measures : Ensure access to safety showers and eye-wash stations. In case of skin contact, wash immediately with water and consult a physician .

Q. What synthetic routes are documented for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or Friedel-Crafts alkylation. For example:
  • Stepwise Halogenation : Start with a fluorobenzene derivative, introduce chloro and butoxy groups via controlled electrophilic substitution. Use catalysts like AlCl₃ for regioselectivity .
  • Optimization : Adjust solvent polarity (e.g., 1,4-dioxane vs. water) to improve yield. Monitor reaction progress via TLC or GC-MS. Reflux temperatures (e.g., 150–160°C) enhance reaction rates but require careful thermal control .

Q. What analytical techniques are most suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm substituent positions and butoxy chain integration .
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks and fragmentation patterns unique to halogenated aromatics .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects trace impurities .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for halogenated systems. Basis sets like 6-311++G(d,p) capture polarization and diffuse effects .
  • Property Calculation : Compute HOMO-LUMO gaps to assess reactivity. Solvent effects (e.g., PCM model) refine predictions of dipole moments and solvatochromism .
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to validate electron-density approximations .

Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational simulations for halogenated benzene derivatives?

  • Methodological Answer :
  • Iterative Refinement : Re-optimize computational parameters (e.g., scaling factors for vibrational modes) using experimental benchmarks .
  • Hybrid Methods : Combine DFT with post-Hartree-Fock corrections (e.g., MP2) to address electron correlation errors in π-stacked systems .
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between computed and observed 19F^{19}\text{F} NMR chemical shifts .

Q. How do substituent positions influence the reactivity and stability of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The butoxy group at position 1 creates steric hindrance, reducing accessibility for nucleophiles at adjacent positions. Use molecular docking simulations to map reactive sites .
  • Electronic Effects : Electron-withdrawing Cl and F groups at positions 2, 4, and 5 activate the ring for electrophilic attack but deactivate it toward nucleophiles. Hammett constants (σ) quantify substituent electronic contributions .
  • Kinetic Studies : Monitor reaction rates under varying temperatures and solvents (e.g., DMF vs. THF) to identify transition-state stabilization mechanisms .

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